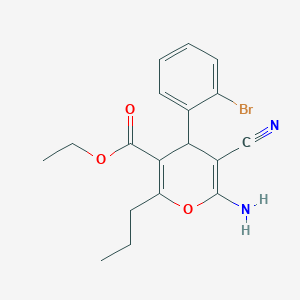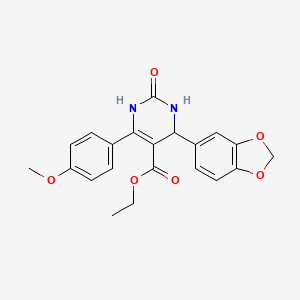![molecular formula C17H16Cl2N2O2S B5145881 N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5145881.png)
N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-propoxybenzamide, also known as DAPT, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-propoxybenzamide has been extensively studied for its potential applications in various scientific fields, including neuroscience, cancer research, and regenerative medicine. In neuroscience, N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-propoxybenzamide has been shown to inhibit the Notch signaling pathway, which plays a crucial role in neural development and synaptic plasticity. This inhibition has been linked to improved cognitive function and reduced neuroinflammation in various animal models of neurodegenerative diseases.
In cancer research, N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-propoxybenzamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. This inhibition is thought to be due to the role of the Notch signaling pathway in promoting cancer cell survival and proliferation.
In regenerative medicine, N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-propoxybenzamide has been shown to promote the differentiation of stem cells into specific cell types, including neurons and cardiomyocytes. This differentiation is thought to be due to the role of the Notch signaling pathway in regulating stem cell fate.
Mécanisme D'action
N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-propoxybenzamide works by inhibiting the γ-secretase enzyme complex, which is responsible for the cleavage of various transmembrane proteins, including the Notch receptor. This inhibition prevents the release of the Notch intracellular domain (NICD), which is required for the activation of downstream signaling pathways.
Biochemical and Physiological Effects
The inhibition of the Notch signaling pathway by N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-propoxybenzamide has been linked to various biochemical and physiological effects, including improved cognitive function, reduced neuroinflammation, and inhibition of cancer cell proliferation. Additionally, N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-propoxybenzamide has been shown to promote the differentiation of stem cells into specific cell types, including neurons and cardiomyocytes.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-propoxybenzamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to selectively inhibit the Notch signaling pathway. However, N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-propoxybenzamide also has several limitations, including its potential off-target effects and the need for careful optimization of dosage and treatment duration.
Orientations Futures
There are several future directions for the research and development of N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-propoxybenzamide. One potential area of focus is the optimization of N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-propoxybenzamide dosing and treatment duration for various applications, including cancer treatment and regenerative medicine. Additionally, further research is needed to better understand the potential off-target effects of N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-propoxybenzamide and to develop more selective inhibitors of the Notch signaling pathway. Finally, there is a need for more research on the potential applications of N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-propoxybenzamide in other scientific fields, including immunology and infectious diseases.
Conclusion
In conclusion, N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-propoxybenzamide, or N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-propoxybenzamide, is a small molecule inhibitor with potential applications in various scientific fields. Its inhibition of the Notch signaling pathway has been linked to improved cognitive function, reduced neuroinflammation, inhibition of cancer cell proliferation, and promotion of stem cell differentiation. While N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-propoxybenzamide has several advantages for lab experiments, including its high purity and stability, careful optimization of dosage and treatment duration is required. There are several future directions for the research and development of N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-propoxybenzamide, including optimization of dosing and treatment duration, development of more selective inhibitors, and exploration of potential applications in other scientific fields.
Méthodes De Synthèse
The synthesis method of N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-propoxybenzamide involves the reaction of 3,4-dichloroaniline with thiophosgene to form N-{[(3,4-dichlorophenyl)amino]carbonothioyl} chloride, which is then reacted with 4-propoxyaniline to form N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-propoxybenzamide. The purity and yield of N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-propoxybenzamide can be improved through various purification techniques, including recrystallization and high-performance liquid chromatography.
Propriétés
IUPAC Name |
N-[(3,4-dichlorophenyl)carbamothioyl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2S/c1-2-9-23-13-6-3-11(4-7-13)16(22)21-17(24)20-12-5-8-14(18)15(19)10-12/h3-8,10H,2,9H2,1H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYELFVCAPSVJIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-dichlorophenyl)carbamothioyl]-4-propoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B5145802.png)

![4-(3-methoxy-4-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5145817.png)



![N-cyclopropyl-5-[(2-methoxy-4-methylphenoxy)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5145839.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5145840.png)
![7-methyl-2-(methylthio)-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5145848.png)
![2-[2-(2-chlorobenzoyl)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B5145868.png)
![cyclohexyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5145870.png)

![N-methyl-N-[2-(2-phenoxyethoxy)ethyl]-1-butanamine](/img/structure/B5145895.png)
![1-{4-methoxy-3-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B5145900.png)